molecular formula C15H22N2O4 B14838377 Tert-butyl 2-(4-acetyl-6-methoxypyridin-2-YL)ethylcarbamate

Tert-butyl 2-(4-acetyl-6-methoxypyridin-2-YL)ethylcarbamate

Cat. No.: B14838377
M. Wt: 294.35 g/mol
InChI Key: MIAYMMFQSCAZGZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-acetyl-6-methoxypyridin-2-yl)ethylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an acetyl group, and a methoxypyridinyl moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-acetyl-6-methoxypyridin-2-yl)ethylcarbamate typically involves the reaction of tert-butyl chloroformate with 2-(4-acetyl-6-methoxypyridin-2-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-acetyl-6-methoxypyridin-2-yl)ethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The acetyl group can be reduced to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles for substitution reactions include halides, amines, and thiols.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(4-acetyl-6-methoxypyridin-2-yl)ethylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool to study various biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-acetyl-6-methoxypyridin-2-yl)ethylcarbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the acetyl and methoxy groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(4-acetyl-6-methoxypyridin-2-yl)ethylcarbamate: Characterized by the presence of a tert-butyl group and a methoxypyridinyl moiety.

    Tert-butyl 2-(4-acetyl-6-methoxypyridin-2-yl)ethylamine: Lacks the carbamate group but retains the acetyl and methoxypyridinyl moieties.

    Tert-butyl 2-(4-acetyl-6-methoxypyridin-2-yl)ethylester: Contains an ester group instead of a carbamate group.

Uniqueness

This compound is unique due to the presence of the carbamate group, which can influence its reactivity and interactions with other molecules. The combination of the tert-butyl, acetyl, and methoxypyridinyl groups provides a distinct chemical profile that can be exploited in various applications.

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

tert-butyl N-[2-(4-acetyl-6-methoxypyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C15H22N2O4/c1-10(18)11-8-12(17-13(9-11)20-5)6-7-16-14(19)21-15(2,3)4/h8-9H,6-7H2,1-5H3,(H,16,19)

InChI Key

MIAYMMFQSCAZGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)OC)CCNC(=O)OC(C)(C)C

Origin of Product

United States

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